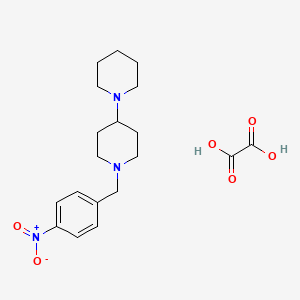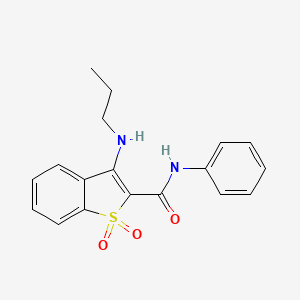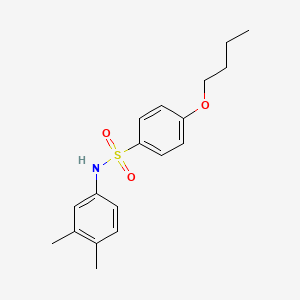![molecular formula C20H24FN3O4S B5156612 N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide, commonly known as Flibanserin, is a drug used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that works by affecting the levels of neurotransmitters in the brain, specifically dopamine, norepinephrine, and serotonin.
Mecanismo De Acción
Flibanserin works by affecting the levels of neurotransmitters in the brain, specifically dopamine, norepinephrine, and serotonin. It acts as a serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. By increasing the levels of dopamine and norepinephrine and decreasing the levels of serotonin, Flibanserin can improve sexual desire and arousal.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, two areas of the brain that are involved in sexual desire and arousal. Additionally, Flibanserin has been shown to decrease the levels of serotonin in the brain, which can improve sexual desire and arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flibanserin has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the neurobiology of sexual desire and arousal. Additionally, Flibanserin is non-hormonal, which makes it a useful tool for studying the effects of neurotransmitters on sexual function.
However, there are also limitations to using Flibanserin in lab experiments. It is a drug that is specifically designed to treat N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide in women, so its effects may not be generalizable to other populations or conditions. Additionally, Flibanserin is a relatively new drug, and more research is needed to fully understand its effects on sexual function.
Direcciones Futuras
There are several future directions for research on Flibanserin. One area of interest is the potential use of Flibanserin in treating other conditions, such as depression, anxiety, and alcohol dependence. Additionally, more research is needed to fully understand the neurobiology of sexual desire and arousal, and Flibanserin may be a useful tool for studying these processes. Finally, there is a need for more research on the long-term effects of Flibanserin use, as well as its effects on different populations and conditions.
Métodos De Síntesis
The synthesis of Flibanserin involves several steps, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-(2-fluorophenyl)piperazine, followed by reduction of the resulting nitro compound with palladium on carbon, and finally, acylation with propanoyl chloride. The yield of Flibanserin is typically around 50%.
Aplicaciones Científicas De Investigación
Flibanserin has been studied extensively for its use in treating N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide in women. Clinical trials have shown that Flibanserin can increase the number of satisfying sexual events and improve sexual desire in women with this compound. Additionally, Flibanserin has been studied for its potential use in treating other conditions, such as depression, anxiety, and alcohol dependence.
Propiedades
IUPAC Name |
N-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-3-20(25)22-17-14-15(8-9-19(17)28-2)29(26,27)24-12-10-23(11-13-24)18-7-5-4-6-16(18)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCWICGHRGBSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)


![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![N-(2-methoxy-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5156602.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)
![3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B5156618.png)